molecular formula C11H18ClN B145491 N-Ethyl-beta-methyl-phenethylamine Hydrochloride CAS No. 91339-14-9

N-Ethyl-beta-methyl-phenethylamine Hydrochloride

Cat. No. B145491
CAS RN: 91339-14-9
M. Wt: 199.72 g/mol
InChI Key: GUISMOVLTQRUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-beta-methyl-phenethylamine Hydrochloride is a chemical compound with the molecular formula C11H18ClN . It is considered to be a positional isomer of amphetamine .


Synthesis Analysis

The synthesis of N-Ethyl-beta-methyl-phenethylamine Hydrochloride can be achieved through several steps . Firstly, N-Methyl-2-phenylethanamine is synthesized through an appropriate method. The resulting N-Methyl-2-phenylethanamine is then reacted with hydrochloric acid to produce N-Ethyl-beta-methyl-phenethylamine Hydrochloride .


Molecular Structure Analysis

The molecular structure of N-Ethyl-beta-methyl-phenethylamine Hydrochloride consists of 11 carbon atoms, 18 hydrogen atoms, one nitrogen atom, and one chlorine atom . The InChI string representation of the molecule is InChI=1S/C11H17N.ClH/c1-3-12-9-10(2)11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H .


Chemical Reactions Analysis

N-Ethyl-beta-methyl-phenethylamine Hydrochloride can be used as a reactant to synthesize N-methyl-phenethylamine based tertiary amines by reacting with different alkyl halides in the presence of triphenylphosphine (TPP) and diisopropylazocarboxylate (DIAD) via N-alkylation reaction .


Physical And Chemical Properties Analysis

The molecular weight of N-Ethyl-beta-methyl-phenethylamine Hydrochloride is 199.72 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The exact mass of the molecule is 199.1127773 g/mol .

Scientific Research Applications

Medicinal Chemistry

“N-ethyl-2-phenylpropan-1-amine;hydrochloride” belongs to the class of 2-phenethylamines, which are widely present in nature and play a central role in medicinal chemistry . They are used in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .

Synthesis of Enantiopure Drug-like Compounds

This compound can be used in the transaminase-mediated synthesis of enantiopure drug-like 1-phenylpropan-2-amines . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Biocatalytic Approaches

Biocatalytic approaches via kinetic resolution represent appealing alternatives for the synthesis of enantiopure amines . This compound can be used in such processes .

Synthesis of Tertiary Amines

“N-ethyl-2-phenylpropan-1-amine;hydrochloride” can be used as a reactant to synthesize N-methyl-phenethylamine based tertiary amines by reacting with different alkyl halides .

Presence in Dietary Supplements

In 2015, 52% of supplements labeled as containing Acacia rigidula were found to contain "N-ethyl-2-phenylpropan-1-amine;hydrochloride" . Consumers following recommended maximum daily servings would consume a maximum of 94 mg of this compound per day .

Role in Biomedical Polymers

Biomedical polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment . This compound can be used in the synthesis and application of biomedical polymers .

Mechanism of Action

Target of Action

N-Ethyl-2-phenylpropan-1-amine hydrochloride, also known as N-Ethyl-beta-methyl-phenethylamine Hydrochloride, is classified as a phenethylamine . Phenethylamines are known to interact with a variety of targets in the body, including monoamine oxidase (MAO), a key enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

The compound’s interaction with its targets leads to changes in the levels of these neurotransmitters. By inhibiting MAO, phenethylamines like N-Ethyl-2-phenylpropan-1-amine hydrochloride can increase the levels of these neurotransmitters in the brain, leading to various physiological effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoamine pathway. By inhibiting the action of MAO, this compound prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission and various downstream effects, depending on the specific neurotransmitter involved .

Pharmacokinetics

It is likely metabolized primarily by the liver, with MAO playing a key role in its breakdown .

Result of Action

The increase in neurotransmitter levels resulting from the inhibition of MAO can lead to a variety of effects, depending on the specific neurotransmitter involved. For example, increased dopamine levels can lead to enhanced mood and increased motivation, while increased norepinephrine levels can lead to increased alertness and energy .

Action Environment

The action of N-Ethyl-2-phenylpropan-1-amine hydrochloride can be influenced by various environmental factors. For example, the presence of certain foods or medications can affect the activity of MAO and thus the effectiveness of this compound. Additionally, individual differences in MAO activity can also influence the compound’s effects .

Safety and Hazards

Phenethylamine, which is similar to N-Ethyl-beta-methyl-phenethylamine Hydrochloride, is possibly unsafe when taken orally. It may cause side effects similar to amphetamine, such as rapid heart rate, anxiety, or agitation .

properties

IUPAC Name

N-ethyl-2-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-12-9-10(2)11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUISMOVLTQRUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-beta-methyl-phenethylamine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.